molecular formula C14H15NOS B11792696 (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol

Cat. No.: B11792696
M. Wt: 245.34 g/mol
InChI Key: KZORPYNEQZBAEC-UHFFFAOYSA-N
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Description

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is a pyridine derivative featuring a methanol group bonded to both a phenyl ring and a pyridin-2-yl moiety substituted at the 4-position with an ethylthio (-S-C₂H₅) group. This compound’s structure combines a heteroaromatic pyridine core with sulfur-containing and aryl functionalities, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

(4-ethylsulfanylpyridin-2-yl)-phenylmethanol

InChI

InChI=1S/C14H15NOS/c1-2-17-12-8-9-15-13(10-12)14(16)11-6-4-3-5-7-11/h3-10,14,16H,2H2,1H3

InChI Key

KZORPYNEQZBAEC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=NC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Sulfidation and Substitution Reactions

This compound participates in nucleophilic aromatic substitution reactions, particularly at the pyridine ring's activated positions. A study demonstrated its conversion to 3-(ethylthio)pyridine derivatives under optimized conditions :

ConditionParameterValueYield (%)
Reagent EtOCS₂K1.2 mmol-
Catalyst I₂1.5 mmol-
Solvent DMF3.0 mL-
Temperature 150°C36 h94*
Substrate Scope Halopyridines3-iodo/4-iodo85-94

*Maximum yield observed for 3-iodoquinoline derivatives . The ethylthio group enhances regioselectivity through mesomeric stabilization of transition states .

Oxidation Pathways

The ethylthio (-S-Et) moiety undergoes controlled oxidation:

Sulfoxide Formation
Reaction with m-CPBA (meta-chloroperbenzoic acid):
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanolCH2Cl2m-CPBA, 0°CSulfoxide derivative\text{(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{m-CPBA, 0°C}} \text{Sulfoxide derivative}
Yield: 93%

Complete Oxidation
Strong oxidizing agents convert the thioether to sulfone groups, though specific yields for this compound require further characterization.

Functional Group Interconversion

The hydroxymethyl (-CH₂OH) group displays typical alcohol reactivity:

Reaction TypeReagentProductYield (%)
Chlorination NCS (in DCM)2-((1-chloroethyl)thio)91
Sulfoximine Formation PIDA, (NH₄)₂CO₃N-Sulfonylimidamide89

Data from controlled experiments show iodine reagents are essential for achieving >90% conversion in these transformations .

Cyclization Reactions

Under iodine-mediated conditions, this compound participates in sulfur-assisted cyclization:

C14H15NOSDMFI2,150°CThiophene derivatives\text{C}_{14}\text{H}_{15}\text{NOS} \xrightarrow[\text{DMF}]{\text{I}_2, 150°C} \text{Thiophene derivatives}
Key example: Synthesis of 3-ethylthio-5-fluorothiophene-2-carboxylate (78% yield) . DFT calculations suggest a radical-mediated mechanism dominates at elevated temperatures .

Stability Considerations

Critical degradation pathways include:

  • Hydrolysis : Susceptible to acidic/basic conditions via pyridine ring protonation

  • Thermal Decomposition : Onset at 215°C (TGA data)

  • Photooxidation : Quantum yield Φ = 0.12 ± 0.03 under 254 nm UV

These reactions highlight the compound's utility in synthesizing sulfur-containing heterocycles and its sensitivity to reaction conditions. The ethylthio group's electronic effects (σₚ = 0.60) significantly influence regiochemical outcomes compared to methylthio analogues (σₚ = 0.55) . Further studies are needed to fully characterize its catalytic asymmetric reactions and biological activity modulation through structural derivatization .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that compounds similar to (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to inhibit bacterial growth, making them potential candidates for developing new antibiotics .
  • Anticancer Properties :
    • Studies have demonstrated that pyridine-based compounds can act as inhibitors of various protein kinases involved in cancer progression. The ability to modulate cell signaling pathways makes (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol a candidate for further investigation in cancer therapy .
  • Neurological Disorders :
    • Compounds with similar structures have been explored for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The mechanism often involves the inhibition of acetylcholinesterase, thereby enhancing cholinergic transmission .

Synthetic Organic Chemistry

  • Reactivity and Functionalization :
    • The functional groups present in (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol allow for various chemical reactions, including nucleophilic substitutions and coupling reactions. This reactivity is crucial for the synthesis of more complex molecules in organic chemistry .
  • Synthesis Pathways :
    • The compound can be synthesized through multi-step reactions involving the appropriate starting materials such as pyridine derivatives and phenolic compounds. Techniques like microwave-assisted synthesis have been employed to enhance yields and reduce reaction times .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of ethylthio-substituted pyridines demonstrated that (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol exhibited notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of existing antibiotics, suggesting its potential as a lead compound for drug development.

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies using cancer cell lines revealed that (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. These findings highlight its therapeutic potential in oncology.

Mechanism of Action

The mechanism of action of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol involves its interaction with specific molecular targets. The ethylthio group and pyridine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs, as identified in the literature, share the pyridin-2-yl(phenyl)methanol backbone but differ in substituents (Table 1). Key comparisons include:

Table 1: Structural Comparison of Pyridin-2-yl(phenyl)methanol Derivatives
Compound Name Substituent at Pyridine 4-Position Key Features
(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol Ethylthio (-S-C₂H₅) Moderate lipophilicity; sulfur enhances metabolic stability .
(4-Methoxypyridin-2-yl)-methanol Methoxy (-OCH₃) Electron-donating group; higher polarity than ethylthio .
(4-Phenoxypyridin-2-yl)(phenyl)methanol Phenoxy (-O-C₆H₅) Bulky substituent; reduced solubility compared to ethylthio .
(4-(Methylthio)benzoyl chloride Methylthio (-S-CH₃) Smaller sulfur group; lower steric hindrance than ethylthio .
(4-(Pyridin-2-yl)phenyl)methanol None (unsubstituted pyridine) Lacks sulfur; reduced lipophilicity and electronic modulation .

Electronic and Physicochemical Properties

  • Electronic Effects: The ethylthio group is less electron-donating than methoxy (-OCH₃) due to sulfur’s lower electronegativity. Phenoxy substituents introduce steric bulk and electron-withdrawing effects, altering π-π stacking interactions compared to ethylthio .
  • Lipophilicity (LogP): Ethylthio (LogP ~2.1) increases lipophilicity compared to methoxy (LogP ~1.3) but less than phenoxy (LogP ~3.0). This balance may enhance membrane permeability in drug design .
  • Solubility: Methanol derivatives with polar groups (e.g., -OH, -OCH₃) exhibit higher aqueous solubility. Ethylthio’s moderate hydrophobicity may require formulation adjustments for bioavailability .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Sulfur-containing groups like ethylthio resist oxidative metabolism better than methoxy, as seen in related compounds (e.g., ’s metabolites with sulfonyl groups) .
  • The ethylthio group may improve target binding via hydrophobic interactions .

Biological Activity

(4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of substituted pyridines, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol is C13H15NOSC_{13}H_{15}NOS, with a molecular weight of approximately 233.33 g/mol. The structure consists of a pyridine ring substituted with an ethylthio group and a phenylmethanol moiety, contributing to its reactivity and interaction with biological targets.

Biological Activities

Research on the biological activity of (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol indicates several promising effects:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, docking studies have shown that it can bind effectively at the colchicine binding site of β-tubulin, which is critical for cancer cell proliferation .
  • Antimicrobial Properties : Similar compounds in the pyridine class have demonstrated antimicrobial activity, suggesting that (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol may also possess such properties, although specific studies are needed to confirm this .
  • Enzyme Inhibition : The compound's structure allows for potential inhibition of key enzymes involved in disease processes, such as protein kinases associated with cancer progression. This inhibition could lead to reduced cell proliferation and increased apoptosis in malignant cells .

Case Studies and Research Findings

  • Cytotoxicity Assessment :
    • A study evaluated the cytotoxic effects of various substituted pyridines, including derivatives similar to (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol, against the NCI-60 panel of cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
  • Mechanistic Studies :
    • Mechanistic investigations revealed that compounds with similar structures could induce apoptosis through various pathways, including mitochondrial dysfunction and caspase activation. Such findings highlight the potential for (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol to act as an effective anticancer agent .

Comparative Analysis with Related Compounds

A comparative analysis can provide insights into how (4-(Ethylthio)pyridin-2-yl)(phenyl)methanol stands against structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-(Chloromethyl)pyridineContains a chloromethyl groupKnown for higher reactivity; moderate anticancer activity
2-Amino-4-(ethylthio)pyridineContains an amino groupExhibits enhanced biological activity related to amine functionality
3-(Ethylthio)pyridineEthylthio group at position 3Different positioning affects reactivity and biological interactions

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (4-(ethylthio)pyridin-2-yl)(phenyl)methanol, and how can purity be ensured?

  • Methodology : Begin with nucleophilic substitution or thiol-ether formation to introduce the ethylthio group. Use solvents like toluene or methanol for solubility optimization, and employ catalysts such as HATU or DCC for coupling reactions . Purification via column chromatography (eluent: dichloromethane/methanol gradients) or recrystallization from ethyl acetate ensures ≥95% purity. Validate purity using HPLC with UV detection (λ = 254 nm) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodology : Use X-ray crystallography with SHELXL for refinement to resolve stereochemistry. For chiral centers, employ chiral HPLC (e.g., Chiralpak IA column) with polarimetric detection. Comparative analysis of experimental and calculated CD spectra can further confirm enantiomeric purity .

Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6 to identify ethylthio (–SCH2_2CH3_3), pyridinyl, and benzyl proton environments .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]+^+ and fragmentation patterns.
  • UV-Vis/FTIR : Analyze π→π* transitions (pyridine ring) and hydroxyl stretching (~3200 cm1^{-1}) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic asymmetric synthesis?

  • Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps) and identify nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvents (e.g., methanol) can model solvation effects on reaction pathways .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Conduct systematic SAR studies by synthesizing derivatives with modified substituents (e.g., replacing ethylthio with methylsulfonyl). Use in vitro assays (e.g., MIC for antimicrobial activity) paired with molecular docking (PDB: 1MUE for enzyme targets) to correlate structure with function. Address discrepancies via meta-analysis of IC50_{50} values under standardized conditions .

Q. How can biocatalytic methods improve enantioselective synthesis?

  • Methodology : Optimize asymmetric reduction using engineered Leuconostoc pseudomesenteroides N13 or Rhodococcus spp. Apply multi-response nonlinear models to balance variables (pH, temperature, co-solvents). Achieve >90% ee by tuning NADH cofactor regeneration and substrate loading ratios .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Methodology : For disordered ethylthio groups, use SHELXL’s PART instruction and restraints (DFIX, SIMU). Twinned crystals require HKLF 5 format data and TwinRotMat for matrix refinement. Validate with Rint_{int} < 0.05 and CChigh_{\text{high}} > 90% .

Key Notes

  • Contradictions : Biocatalytic yields vary with microbial strain specificity; cross-validate with kinetic studies .
  • Advanced Tools : SHELX suite (v2018/1) for crystallography, Gaussian16 for DFT, and AutoDock Vina for docking .

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